1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride
Overview
Description
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is a cationic copolymer composed of vinylpyrrolidone and methacrylamidopropyl trimethylammonium chloride. It is known for its dual functionality as a styling and conditioning polymer. This compound is substantive to negatively charged surfaces and is compatible with anionic and amphoteric surfactants .
Scientific Research Applications
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizing agent for enzymes and other sensitive biomolecules.
Biology: Employed in the development of sensors for monitoring biological processes.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Widely used in personal care products such as shampoos, conditioners, and styling agents.
Mechanism of Action
Target of Action
Gafquat HS 100, also known as Polyquaternium-28, is a cationic copolymer of vinylpyrrolidone and methacrylamidopropyl trimethylammonium chloride (MAPTAC) . Its primary targets are the negatively charged surfaces of hair and skin . It is compatible with anionic and amphoteric surfactants .
Mode of Action
Gafquat HS 100 interacts with its targets by forming a substantive layer on the negatively charged surfaces . This interaction results in exceptional wet and dry combing and helps to build body to hair, leaving it conditioned and manageable . In styling applications, it provides very good humidity resistance, clear, non-tacky films, and enhanced hair luster .
Result of Action
The action of Gafquat HS 100 results in improved manageability and body of hair, enhanced hair luster, and exceptional wet and dry combing . It also provides very good humidity resistance and forms clear, non-tacky films . These effects contribute to its dual functionality as a styling and conditioning polymer .
Action Environment
Gafquat HS 100 is recommended for formulations across a wide pH range, even in extreme pH formulations such as hair colors and hair relaxers . It is typically used in shampoos, conditioners, styling lotions/creams, gels, mousses, styling sprays (non-aerosol), and novelty stylers . It is sold as a 20% aqueous solution , suggesting that it is stable and effective in aqueous environments. Environmental factors such as pH and humidity can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Gafquat HS 100 interacts with negatively charged surfaces, making it compatible with anionic and amphoteric surfactants This interaction is likely due to the cationic nature of the polymer, which allows it to bind to negatively charged biomolecules
Cellular Effects
While specific cellular effects of Gafquat HS 100 are not extensively studied, its role in personal care products suggests it may influence cell function. For instance, it is known to enhance hair luster and provide humidity resistance
Molecular Mechanism
It is known to form clear, non-tacky films , suggesting it may interact with biomolecules to alter their properties or functions
Temporal Effects in Laboratory Settings
Gafquat HS 100 exhibits stability to hydrolysis at pH extremes , making it suitable for use in a wide range of products, including those with extreme pH formulations
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is synthesized through the copolymerization of vinylpyrrolidone and methacrylamidopropyl trimethylammonium chloride. The reaction typically involves the use of radical initiators under controlled temperature and pH conditions to ensure the formation of the desired copolymer .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the monomers are polymerized in an aqueous solution. The process is carefully monitored to maintain the quality and consistency of the product. The resulting polymer is then purified and concentrated to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in complexation reactions with various anionic species .
Common Reagents and Conditions
Common reagents used in reactions with this compound include anionic surfactants and other negatively charged species. The reactions are typically carried out in aqueous solutions at ambient temperatures .
Major Products Formed
The major products formed from reactions involving this compound are typically complexes with anionic species, which enhance its conditioning and film-forming properties .
Comparison with Similar Compounds
Similar Compounds
Gafquat 440: Another cationic copolymer used in personal care products, but with different monomer composition.
Uniqueness
This compound is unique due to its exceptional stability at pH extremes and its ability to form clear, non-tacky films. These properties make it particularly suitable for use in a wide range of personal care products, including those with extreme pH formulations .
Properties
IUPAC Name |
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.C6H9NO.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-2-7-5-3-4-6(7)8;/h1,6-8H2,2-5H3;2H,1,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROVFJVCBYVHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.C=CN1CCCC1=O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
131954-48-8 | |
Record name | Polyquaternium 28 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131954-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131954-48-8 | |
Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), polymer with 1-ethenyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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